
(4-(Aminomethyl)phenyl)(phenyl)methanone
Descripción general
Descripción
“(4-(Aminomethyl)phenyl)(phenyl)methanone” is a chemical compound with the molecular formula C14H13NO . It is also known by other names such as “(4-BENZOYLPHENYL)METHANAMINE” and "(p-benzoylbenzyl)amine" .
Molecular Structure Analysis
The molecular structure of “(4-(Aminomethyl)phenyl)(phenyl)methanone” consists of a benzene ring attached to a carbonyl group (C=O), which is further attached to another benzene ring through a methylene bridge (CH2). The first benzene ring also has an amino methyl group (NH2CH2) attached to it .Physical And Chemical Properties Analysis
“(4-(Aminomethyl)phenyl)(phenyl)methanone” is a solid compound . It has a molecular weight of 211.259 Da . The compound is stored at temperatures between 2-8°C in an inert atmosphere .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The organic compounds containing variants of (4-(Aminomethyl)phenyl)(phenyl)methanone have been synthesized and characterized using various methods like elemental analysis, mass spectral studies, FT-IR, 1H&13C NMR. These compounds' characteristics were further analyzed using DFT calculations, providing insights into their optimized geometry, dipole moment, HOMO-LUMO energy, and molecular electrostatic potential (Enbaraj et al., 2021). Similarly, another study focused on the synthesis and structural investigation of a compound with a slightly different structure, providing detailed insights into its crystalline structure and stability (Akkurt et al., 2003).
Neuroleptic Drug Investigation
- A study described a convenient synthesis method for (aminomethyl)cycloalkyl aryl ketones, including (4-(Aminomethyl)phenyl)(phenyl)methanone, for investigating the properties of neuroleptic drugs (Caamaño et al., 1987).
Anti-inflammatory Activity
- Research has been conducted on a series of 4-aminobenzophenones, including (4-(Aminomethyl)phenyl)(phenyl)methanone derivatives, to study their structure-activity relationship and high anti-inflammatory activity. The compounds were found effective in inhibiting the release of proinflammatory cytokines and were identified as potent and selective p38 MAP kinase inhibitors (Ottosen et al., 2003).
Memory Device Development
- A compound was synthesized and utilized to produce hyperbranched polyamic acids, which were then terminated by (4-amino) phenyl ferrocene and imidization to create a novel memory device material. This material exhibited excellent solubility, thermal stability, and showed promising results as a nonvolatile memory device component (Tan et al., 2017).
Antimicrobial Activity
- Some derivatives of (4-(Aminomethyl)phenyl)(phenyl)methanone were synthesized and showed promising antimicrobial activity. The synthesized compounds were compared with standard drugs and were especially effective when containing a methoxy group (Kumar et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
[4-(aminomethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H,10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQYYMAIVVSKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375443 | |
| Record name | [4-(Aminomethyl)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94341-55-6 | |
| Record name | [4-(Aminomethyl)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

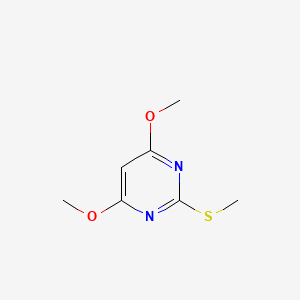
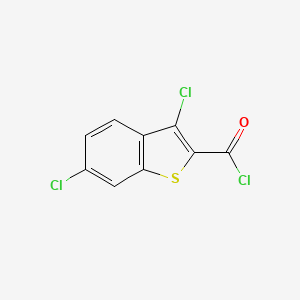
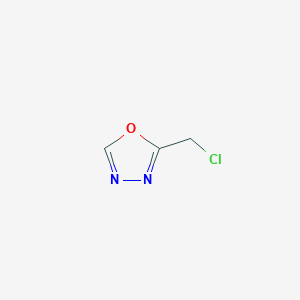
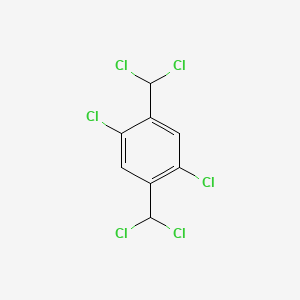
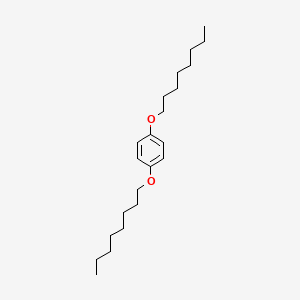

![4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic Acid](/img/structure/B1363550.png)
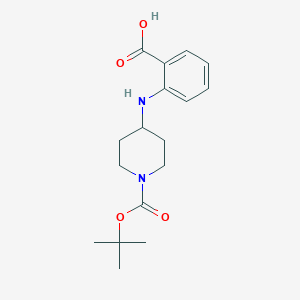

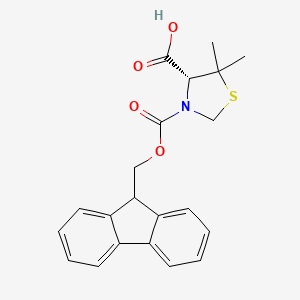

![3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid](/img/structure/B1363561.png)
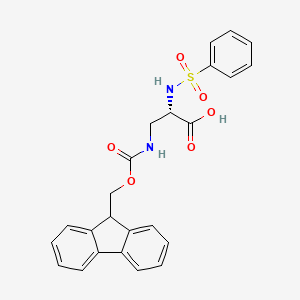
![(S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B1363564.png)